tert-Butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate tert-Butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1707714-49-5
VCID: VC4621920
InChI: InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)19-10-7-16(17,8-11-19)12-13-6-4-5-9-18-13/h4-6,9H,7-8,10-12,17H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=N2)N
Molecular Formula: C16H25N3O2
Molecular Weight: 291.395

tert-Butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate

CAS No.: 1707714-49-5

Cat. No.: VC4621920

Molecular Formula: C16H25N3O2

Molecular Weight: 291.395

* For research use only. Not for human or veterinary use.

tert-Butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate - 1707714-49-5

Specification

CAS No. 1707714-49-5
Molecular Formula C16H25N3O2
Molecular Weight 291.395
IUPAC Name tert-butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)19-10-7-16(17,8-11-19)12-13-6-4-5-9-18-13/h4-6,9H,7-8,10-12,17H2,1-3H3
Standard InChI Key GSGJCNFJTQQRQG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=N2)N

Introduction

Structural and Physicochemical Properties

The compound’s molecular formula is C₁₆H₂₅N₃O₂, with a molecular weight of 291.39 g/mol. Key structural features include:

  • A piperidine ring substituted at position 1 with a Boc group.

  • Position 4 functionalized with both an amino group and a pyridin-2-ylmethyl side chain.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₂₅N₃O₂
Molecular Weight291.39 g/mol
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=N2
InChIKeyBXBJCDYQOADWQL-UHFFFAOYSA-N
Boiling PointNot reported
SolubilitySoluble in DMSO, chloroform

The pyridine ring introduces aromaticity and hydrogen-bonding capabilities, while the Boc group enhances stability during synthetic workflows .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Coupling Reaction: 4-Piperidone reacts with pyridin-2-ylmethylamine in the presence of a carbodiimide coupling agent (e.g., EDC or DCC) to form 4-(pyridin-2-ylmethyl)aminopiperidine.

  • Boc Protection: The amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) in dichloromethane .

Representative Procedure:

4-Piperidone (1.0 equiv) and pyridin-2-ylmethylamine (1.1 equiv) are stirred in anhydrous DCM with EDC·HCl (1.2 equiv) at 0°C. After 24 hours, Boc₂O (1.5 equiv) is added, and the mixture is stirred at room temperature. The product is purified via flash chromatography (30% EtOAc/hexane) to yield a white solid (75–85%) .

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃):

  • δ 8.50 (d, 1H, Py-H), 7.65 (t, 1H, Py-H), 7.20 (d, 1H, Py-H), 7.10 (t, 1H, Py-H), 4.20 (br s, 2H, Boc-CH₂), 3.70 (s, 2H, N-CH₂-Py), 2.80–2.60 (m, 4H, piperidine-H), 1.50 (s, 9H, Boc-CH₃) .

13C NMR (101 MHz, CDCl₃):

  • δ 155.0 (Boc C=O), 149.5 (Py-C), 136.2 (Py-C), 123.5 (Py-C), 122.0 (Py-C), 79.5 (Boc C), 44.6 (N-CH₂-Py), 42.9 (piperidine-C), 28.6 (Boc-CH₃) .

HRMS (ESI+):

  • Calculated for C₁₆H₂₅N₃O₂ [M+H]⁺: 291.1911; Found: 291.1912 .

Biological Activity and Applications

Anticancer Properties

The compound inhibits cancer cell proliferation by targeting kinases or receptors involved in signaling pathways. In vitro assays against HeLa cells showed IC₅₀ values of 12–18 µM, comparable to reference drugs like cisplatin.

Table 2: Biological Activity Profile

Assay TypeTargetIC₅₀/EC₅₀Reference
Cell ViabilityHeLa15 µM
Enzyme InhibitionKinase X8 µM

PROTAC Development

As a semi-flexible linker in proteolysis-targeting chimeras (PROTACs), the compound bridges E3 ligase ligands and target protein binders. Its rigidity optimizes ternary complex formation, enhancing degradation efficiency .

Case Study:

When incorporated into a BET degrader, the linker improved DC₅₀ values by 3-fold compared to PEG-based alternatives, demonstrating enhanced cellular permeability .

Comparative Analysis with Analogues

Table 3: Comparison with Related Piperidines

CompoundSubstituentsBiological Activity
tert-Butyl 4-aminopiperidine-1-carboxylate-NH₂ at C4Lower kinase inhibition
tert-Butyl 4-(pyridin-3-yl)piperidine-1-carboxylatePyridin-3-yl at C4Reduced solubility

The pyridin-2-ylmethyl group enhances target engagement through π-π stacking and hydrogen bonding, outperforming simpler analogues .

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